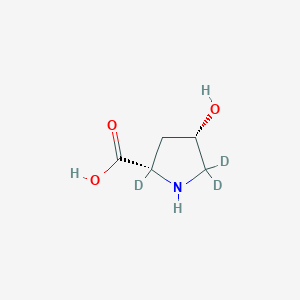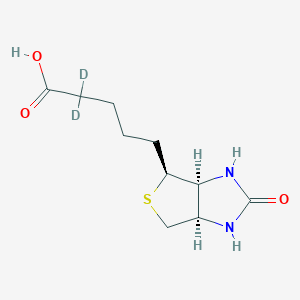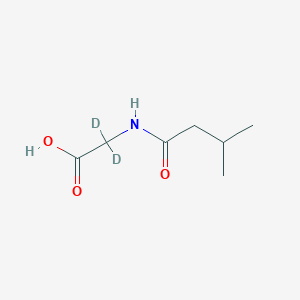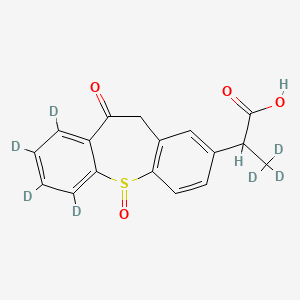
Ethacrynic acid mercapturate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethacrynic acid mercapturate-d3 is a deuterium-labeled derivative of ethacrynic acid mercapturate, which is a metabolite of ethacrynic acid. Ethacrynic acid is a loop diuretic used to treat edema and hypertension. The mercapturate form is formed in the liver and excreted in the urine. The deuterium labeling in this compound is used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethacrynic acid mercapturate-d3 involves the reaction of ethacrynic acid with deuterated mercapturic acid. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reactors to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethacrynic acid mercapturate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent ethacrynic acid.
Substitution: The mercapturate group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethacrynic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethacrynic acid mercapturate-d3 has several scientific research applications, including:
Proteomics: Used as a biochemical tool to study protein interactions and modifications.
Metabolomics: Helps in the identification and quantification of metabolites in biological samples.
Pharmacokinetics: Used to study the metabolism and excretion of ethacrynic acid in the body.
Drug Development: Assists in the development of new diuretic drugs and their derivatives
Mécanisme D'action
Ethacrynic acid mercapturate-d3 exerts its effects by inhibiting the symport of sodium, potassium, and chloride ions primarily in the ascending limb of the loop of Henle. This inhibition leads to increased excretion of these ions, resulting in increased urinary output and reduction in extracellular fluid. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .
Comparaison Avec Des Composés Similaires
Ethacrynic Acid: The parent compound used as a loop diuretic.
Furosemide: Another loop diuretic with a different chemical structure.
Bumetanide: A potent loop diuretic with a similar mechanism of action.
Torsemide: A loop diuretic with a longer duration of action compared to ethacrynic acid.
Uniqueness: Ethacrynic acid mercapturate-d3 is unique due to its deuterium labeling, which allows for more accurate and detailed research studies. The labeling provides a distinct advantage in tracking the compound’s metabolism and interactions in biological systems .
Propriétés
Formule moléculaire |
C18H21Cl2NO7S |
|---|---|
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
(2R)-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m0/s1/i2D3 |
Clé InChI |
FFUBZDLDJQLBLZ-FADIXKRPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)C(=O)O |
SMILES canonique |
CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)



